8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure with fluorine, iodine, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-halopyridine with (Z)-3-amino-3-arylacrylate ester under copper(I) iodide catalysis . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine and iodine substituents can be targets for nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically employed in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while cross-coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a component in liquid crystals.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share the fluorine substituent and have applications in medicinal chemistry.
Trifluoromethylated Pyridines: These compounds have similar trifluoromethyl groups and are used in agrochemicals and pharmaceuticals.
Fluorinated Imidazoles: These compounds also feature fluorine substituents and are used in various chemical applications.
Uniqueness
8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the pyrido[1,2-a]pyrimidin-4-one core. This unique combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H3F4IN2O |
---|---|
Molecular Weight |
358.03 g/mol |
IUPAC Name |
8-fluoro-3-iodo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H3F4IN2O/c10-4-1-2-16-5(3-4)15-7(9(11,12)13)6(14)8(16)17/h1-3H |
InChI Key |
FJURPWYNJIPFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C(C2=O)I)C(F)(F)F)C=C1F |
Origin of Product |
United States |
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